molecular formula C17H22ClN5O2S B2994306 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923683-03-8

2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine

货号: B2994306
CAS 编号: 923683-03-8
分子量: 395.91
InChI 键: LVJNOFZSKNSWNY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme in the B-cell receptor (BCR) signaling pathway and is a therapeutic target for various B-cell malignancies. TAK-659 has shown promising results in preclinical studies, and its synthesis, mechanism of action, and potential applications in scientific research will be discussed in

作用机制

2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine binds to the active site of BTK and inhibits its activity, preventing downstream signaling through the BCR pathway. BTK is a key mediator of B-cell survival and proliferation, and its inhibition leads to decreased cell viability and increased apoptosis. This compound has also been shown to inhibit other kinases in the same family, such as ITK and Tec, which may contribute to its efficacy in B-cell malignancies.
Biochemical and Physiological Effects
In addition to its effects on B-cell proliferation and survival, this compound has been shown to inhibit cytokine production and immune cell activation. This may have implications for its use in autoimmune diseases, such as rheumatoid arthritis and lupus. This compound has also been shown to have minimal effects on platelet function and coagulation, which may reduce the risk of bleeding complications compared to other BTK inhibitors.

实验室实验的优点和局限性

2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine has several advantages as a research tool, including its potency and selectivity for BTK. It has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. However, this compound is still in the early stages of development, and its limitations and potential toxicities are not fully understood. It may also be challenging to obtain sufficient quantities of this compound for large-scale experiments.

未来方向

There are several potential future directions for 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine research, including:
1. Combination therapy with other targeted agents, such as venetoclax and lenalidomide, to improve efficacy and overcome resistance.
2. Evaluation of this compound in combination with immunotherapy, such as checkpoint inhibitors or CAR-T cell therapy, to enhance anti-tumor immune responses.
3. Investigation of this compound in autoimmune diseases, such as rheumatoid arthritis and lupus, where BTK plays a role in immune cell activation and cytokine production.
4. Development of this compound analogues with improved potency, selectivity, and pharmacokinetic properties.
5. Clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies and other diseases.
Conclusion
This compound is a promising small molecule inhibitor of BTK with potential applications in the treatment of B-cell malignancies and autoimmune diseases. Its synthesis, mechanism of action, and preclinical research have been extensively studied, and future directions for its development are numerous. This compound represents an exciting area of research in the field of targeted therapy and holds promise for improving patient outcomes in a variety of diseases.

合成方法

The synthesis of 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine involves several steps, starting with the reaction of 3-chlorobenzenesulfonyl chloride with piperazine to form 4-(3-chlorobenzenesulfonyl)piperazine. This intermediate is then reacted with N-ethyl-6-methylpyrimidin-4-amine in the presence of a base to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and various analytical techniques have been used to confirm its identity.

科学研究应用

2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine has been studied extensively in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cells. This compound has also shown synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

属性

IUPAC Name

2-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O2S/c1-3-19-16-11-13(2)20-17(21-16)22-7-9-23(10-8-22)26(24,25)15-6-4-5-14(18)12-15/h4-6,11-12H,3,7-10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJNOFZSKNSWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。